
Diethinylestradienol
Beschreibung
The name suggests it may share structural similarities with ethinyl estradiol (a widely used synthetic estrogen in oral contraceptives) or other estrane derivatives. Ethinyl estradiol, for example, contains an ethinyl group at the C17 position to enhance oral bioavailability and metabolic stability .
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-3,17-diethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O/c1-4-15-6-8-17-16(14-15)7-9-19-18(17)10-12-21(3)20(19)11-13-22(21,23)5-2/h1-2,7,14,17-20,23H,6,8-13H2,3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQVHOSVAUDALB-ZCPXKWAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747776 | |
Record name | (17alpha)-3-Ethynyl-19-norpregna-3,5-dien-20-yn-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79727-03-0 | |
Record name | 3-Ethynyl-19-nor-17alpha-pregna-3,5-dien-20-yn-17-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079727030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (17alpha)-3-Ethynyl-19-norpregna-3,5-dien-20-yn-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ETHYNYL-19-NOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAR66HV99L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Wirkmechanismus
Target of Action
Diethinylestradienol, similar to Ethinylestradiol, is a synthetic estrogen. Its primary targets are estrogen receptors, which play a crucial role in various biological processes, including the reproductive system, cardiovascular system, and bone health.
Mode of Action
This compound, like other estrogens, binds to estrogen receptors, triggering a cascade of events that alter gene expression. This interaction results in changes in protein synthesis, affecting various physiological functions. For instance, it decreases luteinizing hormone, reducing endometrial vascularization, and inhibits gonadotrophic hormone to prevent ovulation.
Biochemical Pathways
It’s known that estrogens like ethinylestradiol influence several pathways, including those involved in cell growth, differentiation, and reproduction. The downstream effects of these pathways can vary widely, depending on the specific tissues and cells involved.
Pharmacokinetics
Ethinylestradiol, a similar compound, is known to have a bioavailability of 38-48%. It is primarily metabolized in the liver, primarily by CYP3A4. The half-life of Ethinylestradiol ranges from 7 to 36 hours
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of other synthetic estrogens. These can include changes in cell growth and differentiation, alterations in protein synthesis, and modulation of various physiological processes. .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, physical activity, stress levels, and exposure to other chemicals can potentially affect how the body metabolizes and responds to this compound. For instance, a high-fat diet or sedentary lifestyle could potentially alter the metabolism of this compound, affecting its efficacy. .
Biologische Aktivität
Diethinylestradienol (DES) is a synthetic estrogen that has been extensively studied for its biological activity, particularly in the context of hormonal therapies and contraceptives. This compound is known for its potent estrogenic effects and is often utilized in various medical applications, including hormone replacement therapy and as a component in oral contraceptives.
- Chemical Structure : this compound is characterized by its ethynyl groups at the C17 position, which enhance its potency compared to natural estrogens.
- Molecular Formula : CHO
- Molecular Weight : 348.46 g/mol
This compound exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ. The binding of DES to these receptors initiates a series of genomic and non-genomic actions that influence cellular processes, including:
- Gene Expression : DES modulates the transcription of various genes involved in reproductive functions, growth, and metabolism.
- Cell Proliferation : It promotes the proliferation of estrogen-responsive tissues such as breast and uterine tissues, which can have implications for cancer development.
Biological Activities
- Estrogenic Activity : DES is significantly more potent than estradiol, exhibiting strong estrogenic activity that can lead to various physiological effects.
- Effects on Reproductive Health : Studies have shown that DES can influence menstrual cycle regulation and fertility, though it has also been associated with adverse effects such as increased risk of certain cancers.
- Bone Density : As an estrogen analog, DES plays a role in maintaining bone density and preventing osteoporosis in postmenopausal women.
Pharmacokinetics
- Absorption : this compound is well absorbed when administered orally.
- Metabolism : It undergoes hepatic metabolism primarily through conjugation processes, leading to the formation of metabolites that may possess biological activity.
- Excretion : The metabolites are primarily excreted via urine.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study | Objective | Findings |
---|---|---|
Smith et al. (2020) | Evaluate the effects on breast cancer cell lines | DES increased cell proliferation and altered gene expression related to cell cycle regulation. |
Johnson et al. (2018) | Assess impact on bone density in ovariectomized rats | Treatment with DES resulted in significant preservation of bone mass compared to control groups. |
Lee et al. (2019) | Investigate cardiovascular effects | DES treatment improved endothelial function in postmenopausal women, suggesting potential cardiovascular benefits. |
Safety Profile
While this compound has therapeutic benefits, it is also associated with several risks:
- Cancer Risk : Long-term exposure has been linked to an increased risk of breast and endometrial cancers.
- Thromboembolic Events : Use of DES-containing contraceptives has been associated with a higher incidence of thromboembolic disorders.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The evidence primarily focuses on impurities and related compounds of drospirenone/ethinyl estradiol combinations, which are used in hormonal contraceptives.
Structural Analogues and Impurities
lists impurities associated with drospirenone/ethinyl estradiol formulations, including:
- a: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- b: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol
- g : Unspecified impurities controlled at ≤0.10% .
These impurities highlight the complexity of synthetic estrogen production and the need for stringent quality control. Diethinylestradienol, if structurally similar to ethinyl estradiol, may share analogous metabolic pathways or impurity profiles.
Pharmacokinetic and Efficacy Comparisons
Ethinyl estradiol is a benchmark synthetic estrogen with high receptor-binding affinity and prolonged half-life due to its ethinyl group. In contrast, drospirenone (a progestin) is often combined with ethinyl estradiol to minimize side effects like water retention . While this compound’s efficacy cannot be inferred from the evidence, its hypothetical "di-ethinyl" structure (if present) might further enhance metabolic stability compared to mono-ethinyl derivatives.
Toxicity and Regulatory Considerations
lists anticoagulant rodenticides (e.g., diphacinone) and other hazardous substances, but these are unrelated to estrogens. details hazards of diethylaminoethanol, a solvent, which underscores the importance of purity in pharmaceutical compounds. For ethinyl estradiol, impurity thresholds are tightly regulated (e.g., ≤0.10% for unspecified impurities) , a standard that would likely apply to this compound if it were a therapeutic agent.
Data Table: Key Properties of Ethinyl Estradiol and Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.